Alprenolol hydrochloride

Übersicht

Beschreibung

One of the ADRENERGIC BETA-ANTAGONISTS used as an antihypertensive, anti-anginal, and anti-arrhythmic agent.

Wissenschaftliche Forschungsanwendungen

1. Ulcerogenic Effects in Porcine Models

A study examined the ulcerogenic effect of different salts of alprenolol, including alprenolol hydrochloride, in a porcine oesophageal model. This compound, due to its high water solubility, resulted in higher plasma concentrations and more severe oesophageal lesions compared to other salts with lower solubility (Olovson et al., 2009).

2. Influence on the Central Nervous System

Alprenolol's impact on the central nervous system was studied in rats. It primarily caused a decrease in endogenous amines in different brain areas and influenced rat behavior, especially in combination with amphetamine (Herman et al., 2004).

3. Polymer-Aescin Matrices for Local Delivery

Research into the sustained release of alprenolol for heart disease treatment utilized novel copolymers for drug delivery. These copolymers released alprenolol in a sustained manner without causing cyto- or genotoxic effects (Olędzka et al., 2015).

4. Interaction with HERG Potassium Channels

A study investigating alprenolol's action on cardiac human ether-a-go-go-related gene (HERG) channels found that alprenolol reduces HERG whole-cell currents in a concentration-dependent manner, suggesting its role in prolonging the QT interval (Lee et al., 2010).

5. Dose-Dependent Metabolism

Alprenolol's metabolism was studied across different species, revealing dose-dependent presystemic elimination and varying rates of aromatic hydroxylation. This research helps understand the pharmacokinetics of alprenolol (Skånberg et al., 2009).

6. Electrophoretic Behavior Analysis

The electrophoretic mobilities of alprenolol were determined in different solvent systems using capillary electrophoresis, providing insight into its physicochemical properties (Jouyban et al., 2003).

7. Chiral Separation in Rat Serum

Capillary electrophoresis was used for the chiral separation of alprenolol, contributing to pharmacokinetics studies and understanding of its stereoselectivity (Zhao Jian-fen, 2010).

8. Bromometric Assay Development

A study developed bromometric assays for alprenolol, providing a new method for its identification and quantification (Görlitzer & Lorenz, 2004).

9. NMR Characterization of β-Blockers

NMR spectroscopy was used to characterize alprenolol along with other β-blockers, contributing to the understanding of its molecular structure and interactions (Zielińska-Pisklak et al., 2011).

10. Radiodegradation Studies

Research on alprenolol's stability under ionizing radiation provided insights into its suitability for radiation sterilization and understanding of its degradation pathways (Ogrodowczyk et al., 2015).

Eigenschaften

CAS-Nummer |

15132-12-4 |

|---|---|

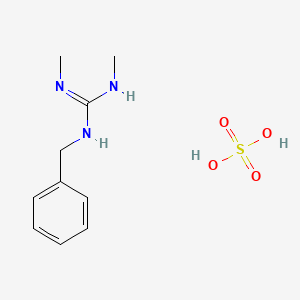

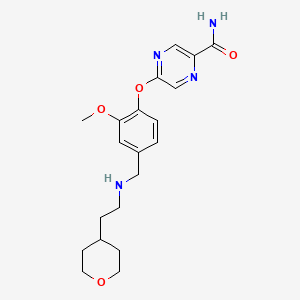

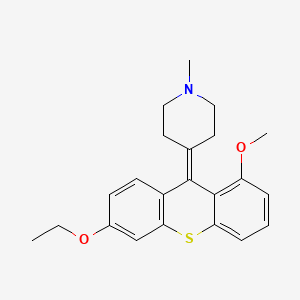

Molekularformel |

C15H24ClNO2 |

Molekulargewicht |

285.81 g/mol |

IUPAC-Name |

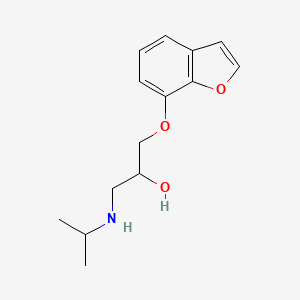

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |

InChI-Schlüssel |

RRCPAXJDDNWJBI-UQKRIMTDSA-N |

Isomerische SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |

Kanonische SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

13655-52-2 13707-88-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)